Spectroscopic Characterization of 3-(Hexyloxy)phenol: A Comprehensive Technical Guide
Spectroscopic Characterization of 3-(Hexyloxy)phenol: A Comprehensive Technical Guide
Introduction
3-(Hexyloxy)phenol is a chemical compound of interest in various fields, including the synthesis of functional materials and as an intermediate in the development of novel pharmaceutical agents.[1][2] Its molecular structure, featuring a phenolic hydroxyl group, a hexyloxy ether linkage, and a meta-substituted aromatic ring, gives rise to a unique set of physicochemical properties that are critical to its function and reactivity. A thorough understanding of its structural and electronic characteristics is paramount for its effective application and for ensuring the quality and purity of its synthesized batches.
This guide will delve into the theoretical underpinnings and practical applications of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. For each technique, we will explore the expected spectral features of 3-(hexyloxy)phenol, explain the rationale behind these predictions, and provide detailed, field-proven experimental protocols.
Molecular Structure and Expected Spectroscopic Features
The structural attributes of 3-(hexyloxy)phenol are the primary determinants of its spectroscopic signature. The interplay between the electron-donating hydroxyl and hexyloxy groups and the aromatic ring system dictates the chemical environment of each atom and bond, leading to characteristic signals in each spectroscopic analysis.
Caption: Molecular structure of 3-(hexyloxy)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Theoretical Basis: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The precise frequency at which a proton absorbs energy (its chemical shift, δ) is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, resulting in lower chemical shifts (upfield). Spin-spin coupling between neighboring, non-equivalent protons leads to the splitting of NMR signals into multiplets, providing valuable information about the connectivity of atoms.[5]
Predicted ¹H NMR Spectrum of 3-(Hexyloxy)phenol:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (ortho to -OH and -OR) | ~6.4 - 6.6 | m | 2H | Shielded by two electron-donating groups. |
| Ar-H (para to -OH, ortho to -OR) | ~6.3 - 6.5 | t | 1H | Shielded by both groups. |
| Ar-H (ortho to -OH, para to -OR) | ~7.0 - 7.2 | t | 1H | Less shielded due to meta relationship with the hexyloxy group. |
| -OH | ~4.5 - 5.5 | br s | 1H | Phenolic proton, chemical shift is concentration and solvent dependent.[6] |
| -OCH₂- | ~3.9 - 4.1 | t | 2H | Deshielded by the adjacent oxygen atom. |
| -OCH₂CH ₂- | ~1.7 - 1.9 | p | 2H | Standard aliphatic chemical shift. |
| -(CH₂)₃- | ~1.3 - 1.5 | m | 6H | Overlapping signals of the central methylene groups. |
| -CH₃ | ~0.8 - 1.0 | t | 3H | Terminal methyl group, least deshielded. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(hexyloxy)phenol in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shift of exchangeable protons like the phenolic -OH.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[5]
-
Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H NMR).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-5 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to obtain pure absorption signals.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.[7]
Predicted ¹³C NMR Spectrum of 3-(Hexyloxy)phenol:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-OH (ipso) | ~155 - 158 | Deshielded by the directly attached electronegative oxygen atom.[8] |
| C-OR (ipso) | ~158 - 161 | Deshielded by the ether oxygen. |
| C-H (ortho/para to -OH and -OR) | ~102 - 108 | Shielded by the electron-donating effects of both substituents. |
| C-H (meta to one group) | ~115 - 120 | Moderately shielded. |
| C-H (para to one group) | ~130 - 132 | Least shielded aromatic carbon. |
| -OC H₂- | ~68 - 70 | Deshielded by the adjacent oxygen atom. |
| -OCH₂C H₂- | ~31 - 33 | Standard aliphatic chemical shift. |
| -O(CH₂)₂C H₂- | ~25 - 27 | Standard aliphatic chemical shift. |
| -O(CH₂)₃C H₂- | ~29 - 31 | Standard aliphatic chemical shift. |
| -O(CH₂)₄C H₂- | ~22 - 24 | Standard aliphatic chemical shift. |
| -C H₃ | ~13 - 15 | Terminal methyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower sensitivity of ¹³C NMR.
-
Instrumentation: Utilize a high-resolution NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Use a sufficient number of scans for good signal averaging.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.[9]
-
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.[10]
Predicted IR Absorption Bands for 3-(Hexyloxy)phenol:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| ~3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad | Characteristic of phenolic hydroxyl groups involved in intermolecular hydrogen bonding.[11] |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on a benzene ring.[11] |
| ~2950 - 2850 | C-H stretch (aliphatic) | Strong | Due to the C-H bonds in the hexyloxy chain. |
| ~1600, ~1470 | C=C stretch (aromatic ring) | Medium-Strong | In-plane stretching vibrations of the benzene ring.[11] |
| ~1250 - 1200 | C-O stretch (aryl ether) | Strong | Asymmetric C-O-C stretching of the hexyloxy group. |
| ~1150 - 1085 | C-O stretch (phenol) | Strong | Stretching vibration of the C-O bond of the phenolic hydroxyl group. |
| ~850 - 750 | C-H bend (out-of-plane) | Strong | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Liquid Film: If 3-(hexyloxy)phenol is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure solvent).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides a "molecular fingerprint" that can be used for structural elucidation and identification.[12]
Predicted Mass Spectrum of 3-(Hexyloxy)phenol:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 3-(hexyloxy)phenol (C₁₂H₁₈O₂), which is 194.27 g/mol . Phenols typically show a prominent molecular ion peak.[13]
-
Key Fragmentation Pathways:
-
Loss of the hexyloxy side chain: Cleavage of the C-O bond of the ether can lead to the loss of a C₆H₁₃ radical, resulting in a fragment at m/z = 109.
-
Benzylic cleavage: Cleavage of the C-C bond beta to the aromatic ring within the hexyloxy chain is a common fragmentation pathway for ethers.[14] This would lead to the loss of a C₅H₁₁ radical, resulting in a fragment at m/z = 123.
-
Loss of an alkene: A McLafferty-type rearrangement can occur, leading to the loss of hexene (C₆H₁₂) and the formation of a radical cation of 3-hydroxyphenol at m/z = 110.
-
Loss of CO: Phenolic compounds can undergo fragmentation with the loss of carbon monoxide (CO), which would result in a fragment at m/z = 166.[13]
-
Caption: Predicted major fragmentation pathways for 3-(hexyloxy)phenol in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Interpret the spectrum by identifying the molecular ion peak and rationalizing the major fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Basis: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly its conjugated systems.[15]
Predicted UV-Vis Spectrum of 3-(Hexyloxy)phenol:
Phenol itself exhibits two main absorption bands in the UV region.[16] The presence of the hydroxyl and hexyloxy groups, both of which are auxochromes (color-enhancing groups), is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.
-
Primary Band (π → π transition):* Expected around 210-220 nm.
-
Secondary Band (π → π transition):* Expected around 270-280 nm. This band is more sensitive to substitution and solvent effects.[17]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 3-(hexyloxy)phenol in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a reference.
-
Fill a matching cuvette with the sample solution.
-
Scan the absorbance of the sample from approximately 200 nm to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
Conclusion
The spectroscopic characterization of 3-(hexyloxy)phenol is essential for its identification, purity assessment, and the elucidation of its structural and electronic properties. This guide has provided a comprehensive, albeit predictive, overview of the expected spectral data from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. The provided theoretical explanations and detailed experimental protocols offer a robust framework for researchers to approach the analysis of this compound. By understanding the characteristic spectroscopic signatures of the phenolic hydroxyl, hexyloxy, and meta-substituted aromatic moieties, scientists can confidently interpret their experimental data and ensure the quality and integrity of their work. The synthesis of the information from these complementary spectroscopic techniques provides a powerful and self-validating system for the complete characterization of 3-(hexyloxy)phenol.
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